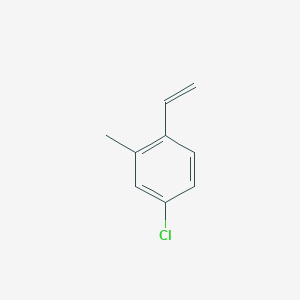

4-Chloro-2-methyl-1-vinylbenzene

Descripción

4-Chloro-2-methyl-1-vinylbenzene is an aromatic compound with a benzene core substituted at the 1-, 2-, and 4-positions by a vinyl (-CH=CH₂), methyl (-CH₃), and chlorine (-Cl) group, respectively.

Propiedades

IUPAC Name |

4-chloro-1-ethenyl-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl/c1-3-8-4-5-9(10)6-7(8)2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPVVTRJJQZINNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Chloro-2-methyl-1-vinylbenzene can be synthesized through several methods. One common approach involves the catalytic dehydration of 4-chlorophenethylalcohol at high temperatures (around 280°C) using a modified aluminum silicate catalyst . Another method involves the condensation of o-methylphenol with chloroacetic acid, followed by chlorination to yield 2-methyl-4-chlorophenoxy sodium salt .

Industrial Production Methods

In industrial settings, the production of 4-Chloro-2-methyl-1-vinylbenzene often involves the use of organic phase solvents to improve yield and reduce waste. For example, using an organic phase methyl chloroacetate solution as a reaction solvent can replace traditional water phases, leading to higher yields and a more environmentally friendly process .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-2-methyl-1-vinylbenzene undergoes various chemical reactions, including:

Polymerization: It can undergo cationic polymerization using metal chlorides as catalysts, such as SnCl4 and ZnCl2, to produce well-defined polymers.

Common Reagents and Conditions

Oxidation: Vanadium complexes with hydrogen peroxide are commonly used for oxidation reactions.

Polymerization: Metal chlorides like SnCl4 and ZnCl2, in the presence of additives like 2,6-di-tert-butylpyridine, are used for controlled polymerization.

Major Products Formed

Oxidation: Epoxides and other oxygenated products.

Polymerization: Polymers with specific structural properties, such as star-shaped poly(4-Chloro-2-methyl-1-vinylbenzene).

Aplicaciones Científicas De Investigación

4-Chloro-2-methyl-1-vinylbenzene has several applications in scientific research:

Chemistry: Used as a monomer in polymer synthesis to create specialized polymers with unique properties.

Biology: Potential use in the development of bio-compatible materials.

Medicine: Research into its potential as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of plastics, resins, and other industrial materials.

Mecanismo De Acción

The mechanism of action of 4-Chloro-2-methyl-1-vinylbenzene involves its ability to undergo polymerization and oxidation reactions. The molecular targets and pathways include:

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 4-Chloro-2-methyl-1-vinylbenzene and related compounds derived from the evidence:

*Note: Properties for 4-Chloro-2-methyl-1-vinylbenzene are inferred from analogs.

Reactivity and Electronic Effects

- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in 4-Chloro-2-methylanisole () activates the benzene ring for electrophilic substitution, directing incoming groups to ortho/para positions. Nitrile and Chloromethyl Groups: The nitrile group in 4-Chloro-2-methylbenzonitrile () withdraws electrons, increasing polarity and solubility in polar solvents. The chloromethyl group in 4-(Chloromethyl)-1-methoxy-2-methylbenzene () is highly reactive, enabling nucleophilic substitutions .

Physical Properties

- Boiling Points : Aliphatic analogs like 4-Chloro-2-methyl-1-butene () exhibit lower boiling points (~103.8°C) due to weaker intermolecular forces compared to aromatic derivatives. Aromatic compounds generally have higher boiling points due to π-π stacking .

- Stability : The azide group in 4-Azido-2-chloro-1-methylbenzene () introduces instability, making it prone to decomposition under heat or light, whereas the vinyl group in the target compound may offer greater thermal stability .

Actividad Biológica

4-Chloro-2-methyl-1-vinylbenzene, also known as chloromethyl vinylbenzene, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C9H9Cl

- Molecular Weight: 166.62 g/mol

- CAS Number: 637-06-3

4-Chloro-2-methyl-1-vinylbenzene is characterized by the presence of a vinyl group and a chlorine substituent on the aromatic ring, which influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 4-chloro-2-methyl-1-vinylbenzene has been investigated in various contexts, including its potential as an inhibitor of viral proteases and its role in respiratory sensitization.

1. Viral Inhibition

Recent studies have highlighted the potential of compounds similar to 4-chloro-2-methyl-1-vinylbenzene in inhibiting viral proteases, particularly in the context of SARS-CoV-2. Research indicates that derivatives of vinylbenzene can interact with the main protease (Mpro) of the virus, suggesting a mechanism for antiviral activity.

Table 1: Comparative Analysis of Antiviral Activity

The docking studies have shown that these compounds exhibit favorable binding interactions with Mpro, indicating their potential as therapeutic agents against COVID-19.

2. Respiratory Sensitization

Another area of concern regarding 4-chloro-2-methyl-1-vinylbenzene is its potential to act as a respiratory sensitizer. The mechanisms underlying respiratory sensitization include:

- Covalent Binding: Low molecular weight (LMW) chemicals like 4-chloro-2-methyl-1-vinylbenzene can covalently bind to proteins, initiating an immune response.

- Activation of Dendritic Cells: This binding can lead to the activation and maturation of dendritic cells, which migrate to lymph nodes and activate T-cells.

Table 2: Mechanistic Pathway for Respiratory Sensitization

| Key Event | Description |

|---|---|

| Molecular Initiating Event (MIE) | Covalent binding to proteins |

| Activation of Stress Pathways | Release of pro-inflammatory mediators |

| Dendritic Cell Migration | Activation and proliferation of T-cells |

| Adverse Outcome | Development of chemical respiratory allergy |

This pathway highlights the importance of understanding the immunological implications associated with exposure to such compounds.

Case Study 1: Antiviral Activity

In a study investigating various vinylbenzene derivatives, it was found that compounds structurally related to 4-chloro-2-methyl-1-vinylbenzene exhibited significant inhibition against Mpro. The study used molecular docking techniques to evaluate binding affinities and interaction energies.

Case Study 2: Respiratory Sensitization

A literature review focusing on respiratory sensitizers identified chlorinated aromatic compounds as potential allergens. The review emphasized the need for further research into the immunological impacts of such compounds, including 4-chloro-2-methyl-1-vinylbenzene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.